3,5-Dibromo-4-methoxybenzoic acid
Overview
Description
3,5-Dibromo-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H6Br2O3 . It has a molecular weight of 309.94 .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-methoxybenzoic acid consists of a benzoic acid core with bromine atoms at the 3 and 5 positions and a methoxy group at the 4 position .Physical And Chemical Properties Analysis
3,5-Dibromo-4-methoxybenzoic acid is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is moderately soluble in water .Scientific Research Applications
Synthesis of Other Chemical Compounds
3,5-Dibromo-4-methoxybenzoic acid can serve as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure, with bromine and methoxy groups, makes it useful in a variety of chemical reactions.
Transition-Metal-Free Decarboxylative Bromination
This compound has been used in research related to the decarboxylative bromination of aromatic acids . This is a type of reaction where a carboxyl group is replaced with a bromo group, which is a key transformation in organic synthesis .
Research on Aromatic Carboxylic Acids
3,5-Dibromo-4-methoxybenzoic acid is an aromatic carboxylic acid, a class of compounds that are widely studied in chemistry . Research on these compounds can lead to new insights into chemical reactivity, bonding, and more .
Material Science Research
In the field of material science, this compound could potentially be used in the development of new materials with unique properties . The presence of bromine atoms could make it useful in the creation of flame-retardant materials, for example .
Biological Research
While there isn’t specific information available on the use of 3,5-Dibromo-4-methoxybenzoic acid in biological research, related compounds have been used in such research . For example, 4-Methoxybenzoic acid has been used in studies on Nocardia sp. DSM 1069, a type of bacteria .
Environmental Chemistry
In environmental chemistry, this compound could potentially be used in studies related to the fate and transport of brominated organic compounds in the environment .
Safety and Hazards
Mechanism of Action
Target of Action
This compound was isolated from the Malagasy sponge Amphimedon sp
Mode of Action
It’s known that brominated compounds often interact with their targets through halogen bonding or other types of interactions .
Biochemical Pathways
Brominated compounds are often involved in various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a bbb permeant . It’s also known to inhibit CYP1A2 and CYP2C9 enzymes .
Action Environment
It’s known that the compound is soluble in chloroform, water (slightly), ethanol, and acetone .
properties
IUPAC Name |
3,5-dibromo-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHPGFGVWWKSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374141 | |
Record name | 3,5-dibromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-methoxybenzoic acid | |
CAS RN |
4073-35-2 | |
Record name | 3,5-dibromo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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